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Compound of Interest

Compound Name: Licoflavone C

Cat. No.: B1675296 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed analysis of the tandem mass spectrometry

(MS/MS) fragmentation pattern of Licoflavone C, a prenylated flavonoid of significant interest

in pharmaceutical research. It includes a proposed fragmentation pathway and a

comprehensive protocol for its analysis using Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS).

Introduction
Licoflavone C, also known as 8-Prenylapigenin, is a naturally occurring flavonoid found in

several plant species, including those of the Glycyrrhiza (licorice) genus. Its chemical formula is

C₂₀H₁₈O₅, with a monoisotopic mass of approximately 338.1154 Da.[1] The structure of

Licoflavone C, characterized by a flavone backbone with a prenyl group attached to the A-

ring, contributes to its diverse biological activities, which are of great interest in drug discovery

and development. Understanding its fragmentation behavior in tandem mass spectrometry is

crucial for its accurate identification and quantification in complex biological matrices.

This application note details the characteristic fragmentation pattern of Licoflavone C
observed in negative ion mode electrospray ionization (ESI) tandem mass spectrometry. A

proposed fragmentation pathway is presented, supported by observed product ions.
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Additionally, a detailed experimental protocol for the LC-MS/MS analysis of Licoflavone C is

provided to facilitate reproducible and accurate measurements in a research setting.

Chemical Structure
IUPAC Name: 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one

Synonyms: 8-Prenylapigenin, 4',5,7-Trihydroxy-8-prenylflavone

Molecular Formula: C₂₀H₁₈O₅

Molecular Weight: 338.35 g/mol

Tandem Mass Spectrometry (MS/MS) Fragmentation
Pattern
The fragmentation of Licoflavone C was analyzed using electrospray ionization in negative ion

mode (ESI-). The deprotonated molecule [M-H]⁻ served as the precursor ion for collision-

induced dissociation (CID).

Quantitative Fragmentation Data
The MS/MS spectrum of the deprotonated Licoflavone C precursor ion ([M-H]⁻ at m/z

337.1079) reveals several characteristic product ions. The major fragments are summarized in

the table below.

Precursor Ion [M-H]⁻ (m/z) Product Ion (m/z) Proposed Neutral Loss

337.1079 293.0475 C₃H₆ (42 Da)

337.1079 281.0457 C₄H₈ (56 Da)

337.1079 268.0379 C₅H₉O (85 Da)

337.1079 219.0634 C₇H₅O₂ (121 Da) - B-ring

Data sourced from PubChem CID 10246505.
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Proposed Fragmentation Pathway
The fragmentation of the Licoflavone C [M-H]⁻ ion is primarily driven by cleavages of the

prenyl group and retro-Diels-Alder (RDA) reactions within the C-ring of the flavonoid backbone.

The diagram below illustrates the proposed fragmentation pathway for Licoflavone C in

negative ion mode MS/MS.

Proposed MS/MS Fragmentation of Licoflavone C [M-H]⁻

[M-H]⁻
m/z 337.1

m/z 281.1
[M-H-C₄H₈]⁻

- C₄H₈ (56 Da)
(Loss of butene from prenyl group)

m/z 293.1
[M-H-C₃H₄]⁻

- C₃H₄ (40 Da)
(Loss of allene from prenyl group)

¹³A⁻

m/z 151.0RDA Cleavage

¹³B⁻

m/z 117.0RDA Cleavage

Click to download full resolution via product page

Caption: Proposed MS/MS fragmentation pathway of Licoflavone C.

The key fragmentation events are:

Loss of the Prenyl Side Chain: The most characteristic fragmentation for prenylated

flavonoids is the cleavage of the prenyl group. For Licoflavone C, the loss of a neutral C₄H₈

(56 Da) fragment from the prenyl side chain is a dominant pathway, leading to the product
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ion at m/z 281.0457. Another observed loss from the prenyl group is that of C₃H₆ (42 Da),

resulting in the fragment at m/z 293.0475.

Retro-Diels-Alder (RDA) Fragmentation: Flavonoids commonly undergo RDA fragmentation

of the C-ring. This cleavage provides structural information about the A and B rings. For

Licoflavone C, RDA fragmentation would result in characteristic ions corresponding to the A

and B rings.

Experimental Protocols
The following protocol provides a general framework for the analysis of Licoflavone C using a

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Sample Preparation
Standard Solution: Prepare a stock solution of Licoflavone C (e.g., 1 mg/mL) in methanol.

Serially dilute the stock solution with methanol or a mixture of methanol and water to prepare

working standard solutions and for the construction of a calibration curve.

Extraction from Biological Matrix (e.g., Plant Material): a. Homogenize the dried and

powdered plant material. b. Extract with a suitable solvent such as methanol or ethanol (e.g.,

10 mL of solvent per 1 g of sample) using sonication or maceration. c. Centrifuge the extract

to pellet solid debris. d. Filter the supernatant through a 0.22 µm syringe filter prior to LC-

MS/MS analysis.

Liquid Chromatography (LC) Conditions
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or

UHPLC) system.

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is

recommended for good separation of flavonoids.

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Elution:
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Time (min) % B

0.0 10

15.0 90

18.0 90

18.1 10

| 20.0 | 10 |

Flow Rate: 0.3 mL/min.

Column Temperature: 40 °C.

Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF

or Orbitrap) equipped with an electrospray ionization (ESI) source.

Ionization Mode: Negative ion mode (ESI-).

Capillary Voltage: -3.5 kV.

Desolvation Temperature: 350 °C.

Desolvation Gas Flow: 800 L/hr.

Cone Gas Flow: 50 L/hr.

Source Temperature: 120 °C.

Collision Gas: Argon.

MS/MS Analysis:

Precursor Ion:m/z 337.1
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Product Ions for MRM (Multiple Reaction Monitoring):m/z 281.1 (quantifier), m/z 293.1

(qualifier).

Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV.

The experimental workflow is summarized in the diagram below.

LC-MS/MS Experimental Workflow for Licoflavone C Analysis

Sample Preparation
(Extraction & Dilution)

LC Separation
(Reversed-Phase C18)

ESI Ionization
(Negative Mode)

MS1 Analysis
(Precursor Ion Selection m/z 337.1)

Collision-Induced Dissociation (CID)

MS2 Analysis
(Product Ion Detection)

Data Analysis
(Quantification & Identification)
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Click to download full resolution via product page

Caption: LC-MS/MS workflow for Licoflavone C analysis.

Conclusion
This application note provides a detailed overview of the tandem mass spectrometry

fragmentation of Licoflavone C. The characteristic neutral losses from the prenyl group and

the potential for retro-Diels-Alder fragmentation provide a reliable basis for the identification of

this compound in complex mixtures. The provided experimental protocol offers a robust starting

point for researchers to develop and validate methods for the quantification of Licoflavone C in

various matrices, which is essential for advancing research into its pharmacological properties

and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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